molecular formula C11H8F2O B1597621 2-(Difluoromethoxy)naphthalene CAS No. 712-79-8

2-(Difluoromethoxy)naphthalene

Cat. No. B1597621
CAS RN: 712-79-8
M. Wt: 194.18 g/mol
InChI Key: PHRDBYLNQKVKBB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene, also known as 2-DFM, is an organic compound that is widely used in scientific research. It is a member of the naphthalene family, which is composed of two fused benzene rings. 2-DFM is a colorless solid that is insoluble in water and has a low melting point. Its low melting point makes it an ideal substance for laboratory experiments. 2-DFM has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as its potential use in future medical treatments.

Scientific Research Applications

Organic Electronics

2-(Difluoromethoxy)naphthalene: has potential applications in the field of organic electronics, particularly in the development of conjugated polymers . These polymers exhibit high electron mobilities and tunable absorption, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics . The compound’s ability to contribute to the electron-deficient core of naphthalene diimides (NDIs) can enhance the performance of organic electronic devices.

Photovoltaic Devices

In the realm of solar energy, 2-(Difluoromethoxy)naphthalene derivatives are being explored as electron transport materials for perovskite solar cells. NDIs, including those with the difluoromethoxy group, show promise as non-fullerene acceptors due to their high electron affinity and good charge carrier mobility . This could lead to more efficient and stable photovoltaic devices.

Flexible Displays

The compound’s derivatives could be utilized in the production of intrinsically flexible displays. As part of the organic semiconductor layer, they can contribute to the development of flexible organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs), which are essential for creating displays that can endure bending and folding .

Supramolecular Chemistry

2-(Difluoromethoxy)naphthalene: plays a role in supramolecular chemistry, where it can be involved in the self-assembly of two-dimensional arrays on surfaces. These arrays have applications in trapping guest species and mimicking host-guest chemistry, which is crucial for molecular switching devices and the formation of complex structures .

Sensing Applications

Naphthalene derivatives, including 2-(Difluoromethoxy)naphthalene , are known for their strong fluorescence and selectivity properties, making them efficient fluorescence probes for sensing applications. They can be used to detect ions and molecules due to their hydrophobic nature and improved photostability when introduced into conjugated probe systems .

Catalysis Research

In catalysis, 2-(Difluoromethoxy)naphthalene can be part of the molecular structure of catalysts used in reactions like the intermolecular dearomative [4 + 2] cycloaddition of naphthalenes. This process is facilitated by visible-light energy-transfer catalysis, which is a growing area of research .

Mechanism of Action

Target of Action

The primary target of 2-(Difluoromethoxy)naphthalene is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the nervous system and peripheral tissues .

Mode of Action

2-(Difluoromethoxy)naphthalene interacts with its target, the MAO enzyme, in a competitive and reversible manner . This means that the compound competes with the enzyme’s natural substrates for the active site, and its binding can be reversed .

Biochemical Pathways

The inhibition of MAO by 2-(Difluoromethoxy)naphthalene affects the metabolic pathways of monoamines. This can lead to an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in mood regulation, among other functions .

Result of Action

The inhibition of MAO by 2-(Difluoromethoxy)naphthalene can lead to increased levels of monoamines in the brain. This can have various effects at the molecular and cellular levels, potentially influencing mood and behavior .

Action Environment

The action, efficacy, and stability of 2-(Difluoromethoxy)naphthalene can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution . Furthermore, its interaction with other substances, such as food or other drugs, could also impact its action and efficacy.

properties

IUPAC Name

2-(difluoromethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDBYLNQKVKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364063
Record name 2-(difluoromethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)naphthalene

CAS RN

712-79-8
Record name 2-(difluoromethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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